molecular formula C11H10O3 B3023087 7-methoxy-3-methyl-5-Benzofurancarboxaldehyde CAS No. 342600-59-3

7-methoxy-3-methyl-5-Benzofurancarboxaldehyde

Cat. No.: B3023087
CAS No.: 342600-59-3
M. Wt: 190.19 g/mol
InChI Key: OMKFEVXGUFGWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-3-methyl-5-Benzofurancarboxaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 3rd position, and a formyl group at the 5th position on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-methyl-5-Benzofurancarboxaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxybenzofuran and 3-methylbenzofuran.

    Formylation Reaction: The formylation of the benzofuran ring is achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the desired position.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-methyl-5-Benzofurancarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Methyl iodide (CH3I), Sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: 7-methoxy-3-methyl-5-benzofurancarboxylic acid

    Reduction: 7-methoxy-3-methyl-5-benzofuranmethanol

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used

Scientific Research Applications

7-methoxy-3-methyl-5-Benzofurancarboxaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methoxy-3-methyl-5-Benzofurancarboxaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to target proteins, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-2-benzofurancarboxylic acid
  • 3-methylbenzofuran
  • 5-formylbenzofuran

Uniqueness

7-methoxy-3-methyl-5-Benzofurancarboxaldehyde is unique due to the specific arrangement of functional groups on the benzofuran ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methoxy-3-methyl-1-benzofuran-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-6-14-11-9(7)3-8(5-12)4-10(11)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKFEVXGUFGWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde
Reactant of Route 2
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde
Reactant of Route 3
Reactant of Route 3
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde
Reactant of Route 4
Reactant of Route 4
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde
Reactant of Route 5
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde
Reactant of Route 6
Reactant of Route 6
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.